Methyl-3,7-dimethyl-2,6-octadienoate

Description

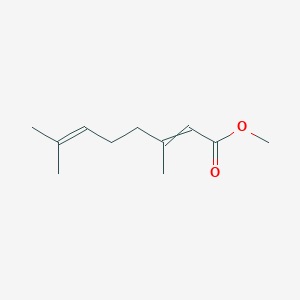

Methyl-3,7-dimethyl-2,6-octadienoate (CAS: 2349-14-6), also known as methyl geranate, is an ester derived from geranic acid. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . Structurally, it features a conjugated diene system (2,6-octadienoate backbone) and two methyl groups at positions 3 and 5. This compound is widely utilized in fragrance formulations, insect attractants, and analytical chemistry due to its volatility and floral odor .

Properties

IUPAC Name |

methyl 3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047129 | |

| Record name | Methyl geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl-3,7-dimethyl-2,6-octadienoate

- CAS : 13058-12-3

- Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Key Differences :

- The ethyl ester derivative of geranic acid, differing only in the ester group (ethyl vs. methyl).

- Higher molecular weight and boiling point compared to methyl geranate due to the larger ethyl substituent.

- Applications: Similar to methyl geranate but may exhibit altered volatility and solubility, influencing its use in slow-release formulations .

(E)-3,7-Dimethyl-2,6-octadienoic Acid

- CAS: Not explicitly provided (see ).

- Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Key Differences :

Citral Isomers (α- and β-Citral)

- CAS : α-citral (Z-isomer, CAS 106-26-3); β-citral (E-isomer, CAS 5392-40-5)

- Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Key Differences :

- Aldehydes (vs. ester functional group) with the same carbon skeleton.

- Higher volatility and stronger citrus odor, making them dominant in essential oils (e.g., lemongrass).

- Applications: Widely used in food flavorings and perfumery, whereas methyl geranate is more common in insect pheromone research .

(E)-3,7-Dimethyl-6-octenyl 3,7-dimethyl-2,6-octadienoate

- CAS: Not explicitly provided (see ).

- Formula : C₂₀H₃₈O₂

- Molecular Weight : 310.49 g/mol

- Key Differences: A diester with extended alkyl chains, leading to significantly lower volatility. Applications: Potential use in lipid-based formulations or as a structural component in wax esters .

Structural and Functional Analysis

Volatility and Stability

Preparation Methods

Reaction Conditions

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%).

- Solvent : Excess methanol acts as both reactant and solvent.

- Temperature : Reflux at 65–70°C for 4–6 hours.

- Yield : 70–85% after purification via vacuum distillation.

This method is industrially favored due to its simplicity and scalability. However, it requires high-purity geranic acid, which is often derived from citronellol or geraniol oxidation.

Wacker Oxidation of Citronellol Derivatives

Adapting methodologies from citronellol functionalization, methyl geranate can be synthesized via a two-step Wacker oxidation-esterification process:

Step 1: Oxidation of Citronellol

Citronellol undergoes Wacker oxidation using palladium chloride (PdCl$$2$$) and copper chloride (CuCl$$2$$) in a water/THF system to form geranial (a geranic acid precursor):

$$

\text{Citronellol} \xrightarrow[\text{CuCl}2]{\text{PdCl}2} \text{Geranial}

$$

Step 2: Esterification

Geranial is oxidized to geranic acid and subsequently esterified with methanol (as in Section 2).

Coupling Reactions from Halogenated Precursors

A patent by the European Patent Office outlines a method to synthesize methyl geranate via nucleophilic coupling:

Reaction Mechanism

- Halogenation : 3,7-Dimethyl-7-octenol is halogenated to form a bromo or iodo derivative.

- Nucleophilic Substitution : The halogenated compound reacts with methyl carbonate in the presence of a palladium catalyst:

$$

\text{R-X} + \text{CH}3\text{OCO}2\text{CH}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl geranate} + \text{CO}2 + \text{CH}_3\text{X}

$$

Comparative Analysis of Preparation Methods

Key Findings :

- Esterification offers the best balance of yield and cost for industrial production.

- Natural isolation is limited by low yields but valuable for niche applications requiring natural certification.

- Wacker oxidation and coupling reactions provide alternatives when geranic acid is unavailable.

Q & A

Q. How is Methyl-3,7-dimethyl-2,6-octadienoate identified in natural or synthetic mixtures?

this compound (methyl geranate) is identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching. The compound's mass spectrum and retention time are compared to synthetic standards or reference databases such as NIST Chemistry WebBook . For example, in studies of insect-derived natural products, GC-MS analysis confirmed the presence of methyl geranate by aligning its fragmentation pattern (e.g., molecular ion at m/z 182) and retention indices with authenticated samples .

Q. What synthetic routes are available for this compound?

A common method involves the esterification of geranic acid (3,7-dimethyl-2,6-octadienoic acid) with methanol under acidic catalysis. Geranic acid is synthesized via oxidation of citral (3,7-dimethyl-2,6-octadienal) using oxidizing agents like pyridinium chlorochromate (PCC). The esterification step typically employs sulfuric acid as a catalyst, followed by purification via vacuum distillation (boiling point: 166–169°C) .

Q. What are the key physicochemical properties of this compound?

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved and characterized?

The compound exists as E (trans) and Z (cis) isomers due to double bond geometry at positions 2 and 6. Resolution is achieved using chiral-phase high-performance liquid chromatography (HPLC) or polarimetric GC columns. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C NMR coupling constants) and infrared (IR) spectroscopy (C=O stretch at ~1700 cm⁻¹) are employed .

Q. What experimental designs are recommended for assessing the environmental toxicity of this compound?

Ecotoxicity studies should follow OECD guidelines:

- Acute toxicity : Test on Daphnia magna (48-hour LC50 = 0.55 mg/L) and rainbow trout (Oncorhynchus mykiss; 96-hour LC50 = 1.7 mg/L) per OECD 202 and 203 .

- Chronic toxicity : Use algal growth inhibition assays (Desmodesmus subspicatus; ErC50 = 0.65 mg/L) under OECD 201 .

- Biodegradation : Evaluate persistence via OECD 301 tests, which show <46% biodegradation over 28 days, indicating low environmental mobility .

Q. How can this compound derivatives be optimized for antifungal activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., epoxidized or fluorinated derivatives) and testing fungicidal efficacy. For example, bioassays against Botrytis cinerea or Fusarium oxysporum use mycelial growth inhibition protocols. Derivatives are prepared via epoxidation of the 6,7 double bond or nucleophilic substitution (e.g., fluorination at position 1) .

Q. What advanced analytical techniques are used to quantify this compound in complex matrices?

- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) provide absolute quantification in plant extracts .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<1 ppm error) confirm molecular identity in metabolomic studies .

- Chiral GC-MS : Distinguishes isomers using β-cyclodextrin columns, critical for studying stereospecific biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.